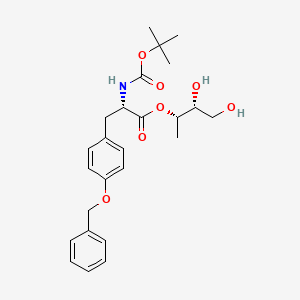

erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Description

Contextual Significance of Chiral Amino Acid Derivatives as Synthetic Building Blocks

Chiral amino acid derivatives are invaluable starting materials in organic synthesis, primarily sourced from the "chiral pool," which is the collection of abundant, enantiomerically pure compounds provided by nature. wikipedia.org Their importance stems from the fact that biological systems, such as drug receptors, are inherently chiral, meaning they interact differently with molecules of different three-dimensional arrangements. Utilizing building blocks that already possess a defined stereochemistry allows chemists to construct complex target molecules with high stereochemical purity, a critical factor for therapeutic efficacy and safety. nih.gov

Amino acids offer a robust scaffold with multiple functional groups—an amine, a carboxylic acid, and a variable side chain—that can be selectively modified. nih.gov Protecting groups, such as the tert-butoxycarbonyl (Boc) group on the nitrogen atom, are used to mask the reactivity of certain functionalities while others are being manipulated. This modular approach provides chemists with a reliable method for introducing specific chiral centers into a target structure, a strategy widely employed in the synthesis of pharmaceuticals and natural products. nih.govacs.org

The Role of Epoxide Functionality in Complex Molecule Construction

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly prized as synthetic intermediates. numberanalytics.comstudysmarter.co.uk Their significance lies in their high reactivity, which is a direct result of the inherent ring strain in the three-membered ring. rsc.org This strain makes epoxides susceptible to ring-opening reactions by a wide variety of nucleophiles, including those based on carbon, oxygen, nitrogen, and sulfur. mdpi.comresearchgate.net

A key advantage of using epoxides in synthesis is the stereospecific nature of their ring-opening reactions. youtube.com The reaction mechanism typically involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon atom being attacked. This predictable control over the spatial arrangement of atoms is crucial for building complex molecular architectures. youtube.com By incorporating an epoxide, chemists can introduce two new functional groups on adjacent carbons—a hydroxyl group from the epoxide oxygen and the incoming nucleophile—with a defined stereochemical relationship, a common strategy in the total synthesis of natural products like Taxol and Brevetoxin. numberanalytics.comyoutube.com

Overview of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide Structure and its Synthetic Utility

This compound is a versatile chiral building block that merges the attributes of both a protected amino acid and an epoxide. chemimpex.com Its structure features an L-tyrosine backbone where the amino group is protected by a Boc group, the phenolic hydroxyl group is protected by a benzyl (B1604629) ether, and the side chain is terminated with a reactive epoxide ring. The "erythro" designation specifies the relative stereochemistry between the substituents on the two carbons of the epoxide.

This compound is a valuable intermediate for creating complex molecules with high stereochemical purity. chemimpex.com The epoxide ring provides a site for selective nucleophilic attack, allowing for the introduction of diverse functionalities and the extension of the carbon chain. chemimpex.com The protected amino acid portion introduces a specific chiral center and a masked amino group that can be deprotected and further functionalized later in a synthetic sequence.

The synthetic utility of this compound is broad. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs and agents targeting neurological disorders. chemimpex.comchemimpex.com Its structure is also valuable in bioconjugation, where the epoxide can react selectively to link molecules to proteins or antibodies for targeted drug delivery systems. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 162536-84-7 | echemi.comsigmaaldrich.com |

| Molecular Formula | C22H27NO4 | echemi.comnih.gov |

| Molecular Weight | 369.46 g/mol | sigmaaldrich.comcymitquimica.com |

| IUPAC Name | tert-butyl (1S)-2-[4-(benzyloxy)phenyl]-1-[(2S)-oxiran-2-yl]ethylcarbamate | sigmaaldrich.comnih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry conditions | sigmaaldrich.comsigmaaldrich.com |

This table is generated based on data from multiple sources.

Research Landscape and Emerging Trends Pertaining to this compound

The research landscape for compounds like This compound is driven by the continuous demand for more efficient and selective synthetic methods in drug discovery and materials science. Current research heavily utilizes this building block for the synthesis of complex peptides and peptidomimetics, where the epoxide moiety allows for the creation of non-natural amino acid residues, enhancing the stability and bioactivity of the resulting peptides. chemimpex.com

Emerging trends in organic synthesis are further expanding the potential applications of this compound. The development of new catalytic systems for epoxide ring-opening reactions offers milder reaction conditions and higher selectivity, which is crucial when dealing with complex, multifunctional molecules. orientjchem.org There is a growing interest in using epoxides in cascade reactions, where a single synthetic operation can trigger a series of bond-forming events to rapidly build molecular complexity. numberanalytics.com

Furthermore, the application of epoxides in polymerization is a burgeoning field. The ring-opening copolymerization (ROCOP) of epoxides with molecules like carbon dioxide is being explored to create biodegradable polycarbonates and polyesters for biomedical applications. frontiersin.org While direct polymerization of a highly functionalized epoxide like this one is complex, the methodologies being developed could inspire new uses for such building blocks in advanced materials. The integration of green chemistry principles, such as the use of biocatalysts for epoxide formation or ring-opening, also represents a promising future direction for the synthesis and application of these versatile intermediates. orientjchem.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (–)-pantolactone |

| Brefeldin A |

| Brevetoxin |

| Carbon dioxide |

| This compound |

| Taxol |

| tert-butoxycarbonyl (Boc) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(4-phenylmethoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKSCOKVTJQVPD-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Erythro N Boc O Benzyl L Tyrosine Epoxide

Retrosynthetic Analysis and Key Precursors for Tyrosine Epoxide Scaffolds

A retrosynthetic analysis of erythro-N-Boc-O-benzyl-L-tyrosine epoxide logically disconnects the molecule to reveal its key precursors. The epoxide functionality can be formed from a corresponding alkene, suggesting an allylic alcohol or a simple terminal alkene as the immediate precursor. This precursor, in turn, can be derived from the parent amino acid, L-tyrosine, through a series of protecting group manipulations and functional group transformations.

The synthesis begins with the naturally occurring amino acid L-tyrosine. To prevent unwanted side reactions during the synthesis, the amino and phenolic hydroxyl groups must be protected. The amino group is typically protected with a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl is protected as a benzyl (B1604629) ether. This dual protection affords N-Boc-O-benzyl-L-tyrosine, a stable and commonly used intermediate in peptide synthesis. google.com

From this key intermediate, the carboxylic acid must be converted into a functionality suitable for chain extension and subsequent epoxidation. A common strategy involves the reduction of the carboxylic acid or its ester derivative to the corresponding primary alcohol, N-Boc-O-benzyl-L-tyrosinol. This amino alcohol can then be converted into a suitable alkene precursor for the crucial epoxidation step.

Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| L-Tyrosine | (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | Chiral pool starting material |

| N-Boc-O-benzyl-L-tyrosine | (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid | Key protected intermediate |

| N-Boc-O-benzyl-L-tyrosinol | tert-butyl ((S)-1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate | Intermediate for alkene formation |

Epoxidation Strategies Applied to O-Benzyl-L-tyrosine Derivatives

The formation of the epoxide ring on a derivative of O-benzyl-L-tyrosine can be achieved through several methods, broadly categorized as stoichiometric or catalytic. The choice of method directly impacts the stereochemical outcome of the reaction.

Stoichiometric Epoxidation Reactions (e.g., m-CPBA)

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used stoichiometric reagent for the epoxidation of alkenes. researchgate.net The reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. libretexts.org This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org

In the context of synthesizing amino epoxides, m-CPBA can be used to oxidize a precursor such as an allylic amine or allylic alcohol. The diastereoselectivity of m-CPBA epoxidation of allylic alcohols can be influenced by hydrogen bonding between the hydroxyl group of the alcohol and the peroxyacid. wikipedia.orgorganic-chemistry.org This interaction directs the m-CPBA to deliver the oxygen atom to the face of the alkene syn to the hydroxyl group. wikipedia.org However, in the absence of such directing groups, steric hindrance typically dictates that the reagent approaches from the less hindered face of the alkene. For acyclic allylic alcohols, this substrate control can lead to good diastereoselectivity. wikipedia.org

Catalytic Asymmetric Epoxidation Approaches (e.g., Shi's dioxirane, Sharpless)

Catalytic asymmetric epoxidation methods offer the advantage of generating chiral epoxides from prochiral alkenes with high enantioselectivity, using only a substoichiometric amount of a chiral catalyst.

The Shi asymmetric epoxidation is a powerful organocatalytic method that utilizes a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the terminal oxidant. This method is particularly effective for the epoxidation of unfunctionalized trans-olefins and trisubstituted olefins. The reaction is thought to proceed via a chiral dioxirane intermediate generated from the ketone catalyst. google.com

The Sharpless asymmetric epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols. nih.gov The reaction employs a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov A key advantage of the Sharpless epoxidation is its predictable stereochemical outcome. The choice of the tartrate enantiomer ((+)-DET or (-)-DET) determines which face of the alkene is epoxidized. libretexts.org This method is known for its high enantioselectivity (often >90% ee) and broad substrate scope among allylic alcohols. libretexts.org

Stereoselective and Diastereoselective Synthesis of this compound

The synthesis of the specifically named erythro diastereomer of N-Boc-O-benzyl-L-tyrosine epoxide requires precise control over the stereochemistry during the epoxidation step.

Chiral Induction and Enantiopurity Maintenance

The synthesis of this compound begins with L-tyrosine, an enantiopure starting material from the chiral pool. A primary goal throughout the synthetic sequence is to maintain this initial chirality and to induce the correct stereochemistry at the newly formed chiral centers of the epoxide ring.

Catalytic asymmetric methods are designed for high chiral induction. The Sharpless epoxidation, for example, is renowned for its ability to generate epoxides with very high enantiomeric excess. libretexts.org The chiral environment created by the titanium-tartrate complex effectively differentiates between the two prochiral faces of the allylic alcohol's double bond. libretexts.org The inherent chirality of the N-Boc-O-benzyl-L-tyrosine-derived substrate works in concert with the chiral catalyst. This can result in a "matched" or "mismatched" pairing, where the catalyst either reinforces or opposes the substrate's inherent facial bias. In a matched case, exceptionally high diastereoselectivity can be achieved.

Similarly, the Shi epoxidation uses a chiral ketone to create a chiral dioxirane oxidizing agent, which then transfers an oxygen atom to the substrate in an enantioselective manner. google.com The maintenance of enantiopurity is ensured by employing reaction conditions that prevent racemization of the stereogenic centers present in the starting materials and intermediates.

Summary of Epoxidation Methods and Stereochemical Control

| Method | Reagent/Catalyst | Precursor Type | Stereocontrol Mechanism | Typical Selectivity |

|---|---|---|---|---|

| Stoichiometric Epoxidation | m-CPBA | Allylic Alcohol | Hydrogen bonding directs syn-epoxidation | Moderate to high diastereoselectivity |

| Sharpless Epoxidation | Ti(OiPr)₄, chiral DET, TBHP | Allylic Alcohol | Chiral catalyst directs enantioselective epoxidation | High enantioselectivity (>90% ee) |

| Shi Epoxidation | Chiral ketone, Oxone | Alkene | Chiral dioxirane intermediate | High enantioselectivity for specific substrates |

Protecting Group Strategies in the Synthesis of N-Boc-O-benzyl-L-tyrosine Epoxide Precursors

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like tyrosine epoxide precursors. These groups temporarily block reactive functional sites, allowing for selective reactions elsewhere in the molecule. The choice of protecting groups for the amine and hydroxyl functionalities of L-tyrosine is crucial for a successful synthesis.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amine function in amino acid chemistry due to its stability under various conditions and its susceptibility to removal under mild acidic conditions. total-synthesis.com

Methodologies: The most common method for the introduction of the Boc group onto the nitrogen atom of L-tyrosine involves the use of di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride ((Boc)₂O). total-synthesis.comgoogle.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to facilitate the nucleophilic attack of the amino group on the anhydride. total-synthesis.comgoogle.com The reaction proceeds via a straightforward mechanism where the amine attacks the electrophilic anhydride, leading to the formation of the N-Boc protected amino acid. total-synthesis.com

Deprotection Considerations: The removal of the N-Boc group is conventionally achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comresearchgate.net The mechanism of deprotection involves protonation of the carbonyl oxygen of the Boc group, which triggers a fragmentation cascade to release the free amine, carbon dioxide, and isobutene. total-synthesis.com This acid-lability makes the Boc group orthogonal to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), which is a significant advantage in complex synthetic strategies. total-synthesis.com However, the harsh acidic conditions required for deprotection can sometimes lead to side reactions, necessitating the development of milder deprotection methods. researchgate.net

Table 1: Methodologies for N-Boc Protection and Deprotection

| Step | Reagent | Conditions | Key Considerations |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Basic conditions (e.g., NaOH, triethylamine) | Efficient and widely used method. total-synthesis.comgoogle.com |

| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Anhydrous conditions | Standard method, but acidity can cause side reactions. total-synthesis.comresearchgate.net |

| Deprotection | Silica (B1680970) gel in refluxing toluene | Milder alternative | Can be effective for substrates sensitive to strong acids. researchgate.net |

The benzyl (Bzl) group is a common choice for protecting the phenolic hydroxyl group of tyrosine. thieme-connect.de Its stability under a range of reaction conditions and various methods for its removal make it a versatile protecting group.

Methodologies: The O-benzyl group is typically introduced by treating the N-protected tyrosine with benzyl bromide or benzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. This Williamson ether synthesis proceeds via an SN2 reaction mechanism.

Cleavage Strategies: A primary method for the cleavage of the O-benzyl ether is catalytic hydrogenation. thieme-connect.de This method involves reacting the protected compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This approach is generally clean and efficient, yielding the deprotected phenol and toluene as a byproduct.

Another common deprotection method involves the use of strong acids, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like thioanisole to prevent O-to-C rearrangement. thieme-connect.dejst.go.jp However, the phenolic benzyl ether is more acid-labile than the benzyl ethers of serine and threonine, which can be a limitation in certain synthetic strategies. thieme-connect.de To address this, halogenated benzyl derivatives have been developed to increase stability towards acidic conditions. thieme-connect.de

Table 2: O-Benzyl Protection and Cleavage Strategies

| Step | Reagent/Method | Conditions | Key Considerations |

|---|---|---|---|

| Protection | Benzyl bromide or chloride with a base | SN2 reaction conditions | Standard Williamson ether synthesis. |

| Cleavage | Catalytic Hydrogenation (H₂, Pd/C) | Neutral conditions | Clean and efficient, prevents ring alkylation. thieme-connect.de |

| Cleavage | Trifluoroacetic acid (TFA) with scavenger | Acidic conditions | Risk of O-to-C rearrangement; thioanisole can suppress this. thieme-connect.dejst.go.jp |

Optimization of Reaction Conditions and Yields in Tyrosine Epoxide Synthesis

The synthesis of epoxides from their corresponding alkenes is a critical transformation. Optimizing reaction conditions is paramount to achieving high yields and stereoselectivity. Several factors, including the choice of oxidant, catalyst, solvent, and temperature, can significantly influence the outcome of the epoxidation reaction. mdpi.comresearchgate.net

For the synthesis of tyrosine-derived epoxides, a common strategy involves the epoxidation of an unsaturated precursor. The optimization process often begins with screening different solvents and oxidants. researchgate.net For instance, in some epoxidation reactions, solvents like tetrahydrofuran (THF) have been found to be effective. researchgate.net The amount of the oxidizing agent is a critical parameter that needs to be carefully controlled to maximize conversion while minimizing side reactions. mdpi.comresearchgate.net

Temperature is another crucial factor that can impact both the reaction rate and the stereoselectivity of the epoxidation. mdpi.com Reactions are often carried out at low temperatures (e.g., 0 °C or even -70 °C) to enhance enantioselectivity and minimize the formation of byproducts. mdpi.com The reaction time must also be optimized to ensure complete conversion without degradation of the desired epoxide product. mdpi.com

A systematic approach to optimization, such as the one-factor-at-a-time (OFAT) method, can be employed. acs.org This involves sequentially optimizing each reaction parameter while keeping others constant. For example, one might first optimize the solvent, then the catalyst, followed by temperature and reaction time. acs.org

Table 3: Key Parameters for Optimization of Epoxidation Reactions

| Parameter | Influence | Example Optimization Strategy |

|---|---|---|

| Solvent | Affects solubility of reagents and reaction rate. mdpi.com | Screen a variety of solvents (e.g., THF, DCM, EtOAc). mdpi.com |

| Oxidizing Agent | Determines the efficiency and selectivity of the reaction. researchgate.net | Vary the equivalents of the oxidant to find the optimal amount. researchgate.net |

| Temperature | Impacts reaction rate and stereoselectivity. mdpi.com | Conduct the reaction at different temperatures (e.g., -70 °C, 0 °C, room temperature). mdpi.com |

| Reaction Time | Affects conversion and potential for side reactions. mdpi.com | Monitor the reaction progress over time to determine the optimal duration. mdpi.com |

Emerging Green Chemistry and Biocatalytic Approaches in Epoxide Synthesis Relevant to Tyrosine Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in the pharmaceutical industry. unibo.itmdpi.comresearchgate.net This has led to the exploration of green chemistry and biocatalytic approaches for the synthesis of epoxides.

Green Chemistry Approaches: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. unibo.it Key strategies include the use of greener solvents (such as water or ethanol), the development of catalytic reactions to replace stoichiometric reagents, and the use of renewable starting materials. mdpi.comresearchgate.net In the context of epoxide synthesis, this could involve using hydrogen peroxide as a green oxidant and employing recyclable catalysts. researchgate.net The coupling of carbon dioxide with epoxides to form cyclic carbonates is another green application, turning a greenhouse gas into a useful chemical feedstock. rsc.org

Biocatalytic Approaches: Biocatalysis utilizes enzymes to catalyze chemical reactions, often with high selectivity and under mild reaction conditions. nih.govmdpi.com Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to diols and can be used for the kinetic resolution of racemic epoxides to obtain enantiopure compounds. nih.govnih.govresearchgate.net Furthermore, lipases have been shown to catalyze the ring-opening of epoxides with amines to produce β-amino alcohols, which are valuable synthetic intermediates. mdpi.com

The direct biocatalytic epoxidation of alkenes using monooxygenases, such as cytochrome P450 enzymes, represents a promising green alternative to traditional chemical methods. researchgate.net These enzymes can stereoselectively convert olefins to epoxides. researchgate.net While still an area of active research, the development of robust and efficient biocatalysts for the synthesis of tyrosine-derived epoxides holds significant potential for more sustainable manufacturing processes.

Table 4: Green and Biocatalytic Approaches in Epoxide Synthesis

| Approach | Key Features | Relevance to Tyrosine Derivatives |

|---|---|---|

| Green Chemistry | Use of safer solvents, catalytic methods, and renewable resources. mdpi.comresearchgate.net | Potential for developing more sustainable synthetic routes to tyrosine epoxide precursors. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. mdpi.com | Use of enzymes like epoxide hydrolases for resolution or monooxygenases for direct epoxidation. nih.govresearchgate.net |

Chemical Reactivity and Transformations of Erythro N Boc O Benzyl L Tyrosine Epoxide

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The cornerstone of this epoxide's chemistry is the nucleophilic ring-opening reaction. This process is driven by the release of ring strain (approximately 13 kcal/mol) inherent to the oxirane ring. The reaction can be catalyzed under basic, acidic, or neutral (Lewis acidic) conditions, with the specific conditions and the nature of the nucleophile dictating the outcome. mdpi.comyoutube.com

The ring-opening of erythro-N-Boc-O-benzyl-L-tyrosine epoxide is governed by well-established principles of epoxide chemistry, leading to highly predictable regio- and stereochemical outcomes.

Regioselectivity: The site of nucleophilic attack on the asymmetric epoxide ring is determined by the reaction conditions.

Under basic or neutral conditions , the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. In this specific molecule, this is the terminal C3 carbon (the one not attached to the amino acid backbone). This pathway is favored by strong, anionic nucleophiles.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then acquires significant SN1 character. The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon atom (the C2 carbon attached to the amino acid backbone), which is stabilized by the adjacent nitrogen atom. The nucleophile then attacks this more electrophilic, internal carbon.

Stereoselectivity: The ring-opening is a stereospecific anti-addition process. The nucleophile attacks the epoxide carbon from the face opposite to the C-O bond. This results in an inversion of configuration at the center of attack. Since the starting material is an erythro epoxide with (2S, 3S) stereochemistry, the nucleophilic attack at C3 will result in a product with an (S) configuration at C3, while the (S) configuration at C2 remains unchanged. This leads to the formation of a syn-1,2-amino alcohol derivative. researchgate.net

The reaction with oxygen nucleophiles, such as water or alcohols (hydrolysis and alcoholysis), typically requires acidic catalysis to protonate the epoxide and facilitate the attack by the weak nucleophile. Under these conditions, the nucleophile attacks the internal (C2) carbon.

However, base-catalyzed hydrolysis using hydroxide (B78521) (OH⁻) would follow an SN2 pathway, leading to attack at the terminal (C3) carbon to yield a 1,2-diol. While specific studies on this compound are not prevalent in readily available literature, data from analogous systems under acidic conditions show a strong preference for internal attack.

Table 1: Predicted Ring-Opening Reactions with Oxygen Nucleophiles

| Nucleophile | Conditions | Predicted Site of Attack | Predicted Product |

|---|---|---|---|

| H₂O | H⁺ (catalytic) | C2 (Internal) | (2S,3R)-3-((tert-Butoxycarbonyl)amino)-4-(4-(benzyloxy)phenyl)-1,2-butanediol |

| ROH | H⁺ (catalytic) | C2 (Internal) | (2S,3R)-3-((tert-Butoxycarbonyl)amino)-4-(4-(benzyloxy)phenyl)-1-alkoxy-2-butanol |

Nitrogen nucleophiles are crucial for synthesizing valuable intermediates like 1,2-diamines and azido-alcohols, which are precursors to amino-alcohols. The reaction of epoxides with sodium azide (B81097) (NaN₃) is a well-established and efficient method for introducing a nitrogen atom. This reaction is typically performed in polar protic or aprotic solvents and proceeds via an SN2 mechanism, with the azide anion attacking the less sterically hindered terminal carbon (C3). semanticscholar.org

This specific transformation is highly relevant in the synthesis of HIV protease inhibitors like Saquinavir, where an azido-alcohol intermediate is generated by opening a related epoxide with an azide nucleophile. google.com The subsequent reduction of the azide yields the primary amine. Similarly, amines or ammonia (B1221849) surrogates react regioselectively at the terminal position under neutral or mildly heated conditions to give the corresponding amino alcohol product.

Table 2: Ring-Opening Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents & Conditions | Site of Attack | Product | Reference |

|---|---|---|---|---|

| Azide (N₃⁻) | NaN₃, NH₄Cl, MeOH/H₂O, 60 °C | C3 (Terminal) | (2S,3S)-1-Azido-3-((tert-butoxycarbonyl)amino)-4-(4-(benzyloxy)phenyl)-2-butanol | semanticscholar.org |

The formation of carbon-carbon bonds via epoxide ring-opening is a powerful synthetic tool. Strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithiums (RLi) react readily with epoxides. nih.gov These reactions are conducted under anhydrous conditions and follow an SN2 pathway, with the nucleophile attacking the terminal C3 carbon. researchgate.netresearchgate.netnih.gov The initial product is a magnesium or lithium alkoxide, which is then protonated during an aqueous workup to yield the final alcohol. This reaction is particularly useful for extending carbon chains. researchgate.net In some cases involving less reactive organometallic reagents, a Lewis acid catalyst like copper(I) cyanide (CuCN) may be required to facilitate the reaction. nih.gov

Table 3: Ring-Opening Reactions with Carbon Nucleophiles

| Nucleophile | Reagents & Conditions | Site of Attack | Product | Reference |

|---|---|---|---|---|

| Grignard (RMgX) | 1. RMgX, THF; 2. H₃O⁺ workup | C3 (Terminal) | (3S,4S)-4-((tert-Butoxycarbonyl)amino)-5-(4-(benzyloxy)phenyl)-3-hydroxypentyl derivative | researchgate.netresearchgate.net |

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), can act as nucleophiles to open the epoxide ring. The hydride ion (H⁻) is delivered to the less sterically hindered C3 carbon in a classic SN2 fashion. This reaction serves as a method for the regioselective reduction of the epoxide to an alcohol. The attack at C3 yields the internal alcohol at C2, specifically (2S,3S)-3-((tert-butoxycarbonyl)amino)-4-(4-(benzyloxy)phenyl)-2-butanol. Conversely, if the reaction were forced to proceed through an acid-catalyzed mechanism where hydride attacks the more substituted C2, it would result in the formation of the primary alcohol at C1.

Table 4: Ring-Opening Reaction with Hydride Source

| Nucleophile | Reagents & Conditions | Site of Attack | Product |

|---|

Lewis Acid-Catalyzed Transformations of the Epoxide Ring

Lewis acids play a significant role in modulating the reactivity and selectivity of epoxide ring-opening reactions. mdpi.comresearchgate.netresearchgate.net A Lewis acid coordinates to the epoxide oxygen, which further polarizes the C-O bonds and makes the epoxide a more potent electrophile. This activation allows even weak nucleophiles to open the ring under mild conditions. youtube.comambeed.com

The coordination of the Lewis acid enhances the carbocationic character at the carbon atoms. For this compound, Lewis acid catalysis would strongly favor nucleophilic attack at the internal C2 position. Furthermore, the presence of the adjacent N-Boc group can lead to complex interactions. For instance, the Boc-carbonyl oxygen can coordinate with the Lewis acid or participate in intramolecular hydrogen bonding, potentially influencing the reaction's chemoselectivity and leading to different outcomes, such as rearrangement products or cyclized structures, depending on the specific substrate and conditions. mdpi.com

Common Lewis acids used in such transformations include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and various metal salts like magnesium, copper, or zinc halides. mdpi.comsemanticscholar.org For example, magnesium salts have been shown to facilitate the ring-opening of epoxides with amine hydrochlorides by first neutralizing the salt and then acting as a Lewis acid to activate the epoxide. mdpi.com

Table 5: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(4-phenylmethoxyphenyl)ethyl]carbamate |

| Saquinavir | - |

| Sodium azide | NaN₃ |

| Lithium aluminum hydride | LiAlH₄ |

| Grignard Reagent | RMgX |

| Organolithium Reagent | RLi |

| Copper(I) cyanide | CuCN |

| Boron trifluoride | BF₃ |

| Titanium tetrachloride | TiCl₄ |

| (2S,3R)-3-((tert-Butoxycarbonyl)amino)-4-(4-(benzyloxy)phenyl)-1,2-butanediol | - |

| (2S,3S)-1-Azido-3-((tert-butoxycarbonyl)amino)-4-(4-(benzyloxy)phenyl)-2-butanol | Azido-alcohol intermediate |

Rearrangement Reactions Involving the Epoxide Functionality

The strained three-membered ring of epoxides makes them susceptible to various rearrangement reactions, often catalyzed by acid or base. In the context of this compound, these rearrangements can lead to the formation of valuable structural motifs.

One notable transformation is the intramolecular cyclization that can occur under acidic conditions. For instance, treatment of similar N-Boc protected amino epoxides with a Lewis acid or a Brønsted acid can promote the formation of cyclic products. An acid-catalyzed stereoselective epoxide ring-opening followed by an intramolecular transesterification cascade cyclization has been shown to be a successful strategy for constructing complex molecular skeletons in one pot. lookchem.com While not specifically detailed for the title compound in the reviewed literature, analogous systems suggest that the N-Boc group can participate in cyclization reactions. For example, intramolecular N-Boc-epoxide cyclizations have been shown to proceed in a diastereoselective fashion, yielding 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. rsc.org The regioselectivity of this cyclization is influenced by the substitution pattern of the epoxide. rsc.org

Another potential rearrangement is the Payne rearrangement, which involves the isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol under basic conditions. wikipedia.orgorganicreactions.org This reaction proceeds through the deprotonation of the hydroxyl group, followed by an intramolecular, nucleophilic attack on the adjacent epoxide carbon. wikipedia.org Although a hydroxyl group is not directly adjacent to the epoxide in this compound, transformations that introduce a nearby hydroxyl group could enable subsequent Payne-type rearrangements, providing access to isomeric epoxides.

Furthermore, intramolecular cyclization of the N-Boc group onto the epoxide can be promoted. For instance, a 6-exo epoxide-NHBoc cyclization has been reported as a key step in the synthesis of complex natural products. researchgate.net This type of reaction, often initiated by an acid or a Lewis acid, can lead to the formation of a heterocyclic ring system containing a hydroxyl group, derived from the opening of the epoxide.

Transformations of the N-Boc and O-Benzyl Protecting Groups in the Presence of the Epoxide

The selective manipulation of the N-tert-butoxycarbonyl (Boc) and O-benzyl (Bn) protecting groups in the presence of the reactive epoxide ring is a critical aspect of the synthetic utility of this compound. The stability of the epoxide ring under various deprotection conditions determines the feasibility of sequential modifications at different sites of the molecule.

N-Boc Group Transformation:

The N-Boc group is typically cleaved under acidic conditions. fishersci.co.uk However, the choice of acid and reaction conditions is crucial to avoid undesired opening or rearrangement of the epoxide ring. While strong acids like trifluoroacetic acid (TFA) are commonly used for Boc deprotection, they can also promote epoxide ring-opening. nih.gov Milder acidic conditions or alternative reagents are therefore often sought. For instance, the use of cerium(III) chloride has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups, suggesting the possibility of fine-tuning Lewis acid catalysis for selective deprotection. organic-chemistry.org Another approach involves the use of NaBH4 in ethanol (B145695) for the selective deprotection of N-Boc protected imidazoles and pyrazoles, while primary N-Boc protected amines remain intact, highlighting the potential for chemoselective deprotection based on the substrate's electronic properties. arkat-usa.org

O-Benzyl Group Transformation:

The selective removal of one protecting group while the other and the epoxide remain intact allows for a stepwise functionalization of the molecule, which is a cornerstone of modern organic synthesis.

Chemoselective Modifications of the Tyrosine Backbone While Preserving the Epoxide

The tyrosine backbone of this compound presents opportunities for modifications that can introduce further complexity and diversity into the molecular structure, all while keeping the valuable epoxide functionality intact for subsequent transformations.

One potential modification is the Pictet-Spengler reaction. wikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgdepaul.edu Following the deprotection of the N-Boc group, the resulting primary amine on the tyrosine backbone could, in principle, undergo a Pictet-Spengler reaction with a suitable carbonyl compound. The success of such a transformation would depend on the careful selection of reaction conditions to favor the desired cyclization over potential side reactions involving the epoxide. The use of chiral catalysts can also induce enantioselectivity in this reaction. jh.edu

The aromatic ring of the O-benzyl protected tyrosine is another site for potential modification. Electrophilic aromatic substitution reactions could be envisioned, although the conditions required for such reactions would need to be compatible with the sensitive epoxide and protecting groups.

The synthesis of isoquinoline (B145761) alkaloids, a large class of natural products with diverse biological activities, often utilizes tyrosine as a biosynthetic precursor. nih.gov Synthetic strategies towards isoquinolines could potentially be adapted, starting from this compound. For example, intramolecular cyclization of derivatives of the title compound could lead to the formation of the isoquinoline scaffold. organic-chemistry.orgresearchgate.net

Stereo- and Chemoselective Synthesis of Advanced Intermediates from Epoxide Ring-Opening

The ring-opening of the epoxide in this compound is a powerful transformation for the introduction of new functional groups with defined stereochemistry. The regioselectivity and stereoselectivity of this reaction are influenced by the nature of the nucleophile and the reaction conditions (acidic or basic). youtube.com

Nucleophilic Ring-Opening:

A wide array of nucleophiles can be employed to open the epoxide ring, leading to the formation of β-substituted α-amino alcohols, which are valuable chiral building blocks.

Under Basic or Neutral Conditions: Strong nucleophiles typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. youtube.com This leads to the formation of a single regioisomer with inversion of configuration at the site of attack. Examples of strong nucleophiles include organometallic reagents like Grignard reagents and organocuprates, as well as amines and alkoxides. The reaction of epoxides with organocuprates (Gilman reagents) is a well-established method for the formation of carbon-carbon bonds. researchgate.net The regioselectivity of the ring-opening of disubstituted epoxides with organocopper reagents can be influenced by the nature of protecting groups on adjacent functionalities. researchgate.net

Under Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. Under these conditions, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge. youtube.com This regioselectivity is complementary to that observed under basic conditions.

The following table summarizes the expected regioselectivity of the epoxide ring-opening under different conditions:

| Reaction Condition | Nucleophile Type | Site of Attack | Stereochemistry |

| Basic/Neutral | Strong (e.g., R-MgX, R2CuLi, R-NH2) | Less substituted carbon | Inversion of configuration (SN2) |

| Acidic | Weak (e.g., H2O, R-OH) | More substituted carbon | Inversion of configuration (SN2-like) |

The stereo- and chemoselective ring-opening of this compound provides a versatile platform for the synthesis of a variety of advanced intermediates for pharmaceutical and medicinal chemistry applications. mdpi.commdpi.com For example, the regiospecific ring-opening of a similar epoxide with a protected hydrazine (B178648) has been utilized as a key step in the synthesis of the HIV protease inhibitor atazanavir. mdpi.com

Applications of Erythro N Boc O Benzyl L Tyrosine Epoxide in Complex Molecule Synthesis

As a Chiral Building Block for Amino Acid-Derived Natural Products

The inherent chirality of erythro-N-Boc-O-benzyl-L-tyrosine epoxide, originating from L-tyrosine, makes it an excellent starting material for the enantioselective synthesis of various natural products. nih.gov The defined stereochemistry of the epoxide and the adjacent carbon atom serves as a foundation for the construction of multiple stereogenic centers with high fidelity.

Role in Alkaloid Synthesis

While L-tyrosine is a known precursor for a vast array of alkaloids, including the complex haouamine A, the direct application of this compound in the total synthesis of such molecules is not extensively documented in the reviewed literature. nih.govbaranlab.orgrsc.orgresearchgate.netresearchgate.net However, the structural motifs present in this epoxide make it a conceptually viable intermediate for the synthesis of certain alkaloid skeletons. nih.govresearchgate.net For instance, the vicinal amino alcohol functionality, which can be unmasked by the regioselective opening of the epoxide ring, is a common feature in many alkaloids. rroij.com The synthesis of lycodine-type alkaloids, for example, often involves the construction of complex piperidine (B6355638) rings where a chiral amino alcohol could serve as a key precursor. osti.gov The potential for this epoxide to serve as a chiral building block in the synthesis of alkaloids like those in the Kopsia family or yohimbine (B192690) stereoisomers remains an area for further exploration. nih.govrsc.org

Intermediacy in Peptide and Peptidomimetic Construction

The synthesis of modified peptides and peptidomimetics is a significant area where this compound has demonstrated considerable utility. nih.gov Its structure is particularly well-suited for the creation of peptide isosteres, which are mimics of the natural peptide backbone with enhanced stability or altered biological activity. osti.gov

One notable application is in the synthesis of hydroxyethylamine dipeptide isosteres. nih.gov These units are crucial components of many protease inhibitors, including those targeting HIV-1 protease and renin. The regioselective opening of the epoxide by the amino group of an amino acid ester can generate the core of these isosteres in a stereocontrolled manner. nih.govresearchgate.net

Furthermore, this epoxide is a valuable precursor for the synthesis of α-hydroxy-β-amino acids, which are key constituents of several biologically active peptides. For example, the synthesis of novel analogues of bestatin, a potent aminopeptidase (B13392206) inhibitor, can be achieved using this epoxide as a chiral starting material. rsc.org The stereoselective synthesis of these non-proteinogenic amino acids is often a synthetic challenge, and the use of a pre-functionalized chiral building block like this compound offers a streamlined approach. rsc.org The ability to construct unnatural peptide linkages and introduce modified residues is of great interest for the development of new therapeutic agents with improved pharmacokinetic properties. nih.gov

| Precursor Compound | Resulting Peptide/Peptidomimetic Component | Key Transformation |

| This compound | Hydroxyethylamine dipeptide isosteres | Regioselective epoxide opening with an amino acid ester |

| This compound | α-hydroxy-β-amino acids | Nucleophilic epoxide opening |

| This compound | Bestatin analogues | Multi-step synthesis involving epoxide opening |

Utility in Macrolide and Polyketide Synthesis

The incorporation of amino acid-derived units into macrolide and polyketide structures is a known strategy for generating structural diversity and novel biological activity. tandfonline.comnih.gov While the direct use of this compound in the synthesis of complex macrolides like rapamycin (B549165) or amphidinolide has not been specifically detailed in the reviewed literature, its potential as a precursor for certain fragments is conceptually sound. researchgate.netorganic-chemistry.org

Polyketide synthases (PKSs) are known to sometimes incorporate amino acids as starter or extender units. nih.govnih.gov Synthetic strategies can mimic this by using chiral building blocks derived from amino acids to construct specific segments of the polyketide chain. The chiral 1,2-amino alcohol that can be obtained from the ring-opening of this compound could, in principle, be elaborated into a polyol fragment suitable for macrolide synthesis. wikipedia.org The synthesis of macrolide analogues on solid-phase often involves the introduction of diversity at various positions, and a versatile building block like the title epoxide could be a valuable tool in such approaches. researchgate.net However, specific examples of its application in this context remain to be reported.

Preparation of Advanced Intermediates for Pharmaceutical Scaffolds

The chemical reactivity of this compound makes it an excellent starting point for the synthesis of more complex intermediates that are subsequently incorporated into pharmaceutically relevant scaffolds. nih.gov The ability to perform selective transformations on its functional groups allows for the construction of highly functionalized molecules with precise stereochemical control.

Precursor to Biologically Relevant Heterocycles

A significant application of amino epoxides, including this compound, is in the synthesis of biologically active heterocyclic compounds. One of the most prominent examples is the preparation of oxazolidinones. sigmaaldrich.comrsc.org The oxazolidinone ring is a core structural feature of several important antibiotics, such as linezolid.

The synthesis of oxazolidinones from amino epoxides can be achieved through various methods, including the reaction with isocyanates or carbamates. sigmaaldrich.comrsc.org For instance, the intramolecular cyclization of a carbamate (B1207046) formed from the epoxide can lead to the formation of the oxazolidinone ring. rsc.org The stereochemistry of the epoxide is directly translated into the stereochemistry of the resulting oxazolidinone, making this a powerful method for the asymmetric synthesis of these heterocycles. The reaction of epoxides with chlorosulfonyl isocyanate also provides a route to oxazolidinones. rsc.org

The versatility of this approach allows for the synthesis of a variety of substituted oxazolidinones, which can be further elaborated into drug candidates. The erythro configuration of the starting epoxide dictates the relative stereochemistry of the substituents on the oxazolidinone ring, which is often crucial for biological activity.

Integration into Stereodefined Polyfunctional Systems

The construction of molecules with multiple, well-defined stereocenters and functional groups is a central challenge in organic synthesis. This compound serves as an excellent starting point for the creation of such stereodefined polyfunctional systems. researchgate.netchemimpex.com The key to its utility lies in the highly regioselective and stereospecific ring-opening of the epoxide. rroij.com

The reaction of the epoxide with various nucleophiles, such as amines, azides, or organometallic reagents, leads to the formation of chiral 1,2-amino alcohols with predictable stereochemistry. wikipedia.orgorganic-chemistry.org The choice of nucleophile and reaction conditions can be tailored to introduce a wide range of functional groups. For example, the acid-catalyzed opening of similar epoxides has been shown to proceed with high regioselectivity, providing access to vicinal aminoalcohols that are precursors to a variety of biologically active molecules. rroij.com

The resulting amino alcohol can then be further functionalized. The hydroxyl group can be oxidized or protected, and the amino group, after deprotection of the Boc group, can be acylated or alkylated. This allows for the stepwise construction of complex molecular architectures with full control over the stereochemistry at multiple centers. This strategy has been employed in the synthesis of fragments of larger natural products and in the creation of libraries of diverse, stereochemically defined small molecules for drug discovery. sigmaaldrich.com The synthesis of pentacyclic steroids, for example, has utilized stereoselective epoxide ring-opening as a key step. researchgate.net

| Starting Material | Key Reaction | Resulting Intermediate | Application |

| This compound | Intramolecular cyclization of a derived carbamate | Chiral oxazolidinone | Precursor to antibiotics |

| This compound | Regioselective ring-opening with an amine | Chiral 1,2-amino alcohol | Building block for polyfunctional systems |

| This compound | Reaction with an organometallic reagent | Stereodefined substituted amino alcohol | Intermediate for complex molecule synthesis |

Development of Chiral Auxiliaries and Ligands from this compound

The inherent chirality of this compound, derived from the natural amino acid L-tyrosine, makes it an excellent starting material for the synthesis of novel chiral auxiliaries and ligands. These chiral molecules are instrumental in asymmetric synthesis, where they guide the stereochemical outcome of a reaction to favor the formation of one enantiomer or diastereomer over others.

The epoxide ring is susceptible to nucleophilic attack, which allows for the regioselective and stereospecific introduction of a wide range of functionalities. This ring-opening reaction is a cornerstone for the elaboration of the epoxide into more complex chiral structures. For instance, reaction with various nucleophiles can lead to the formation of chiral 1,2-amino alcohols, a privileged scaffold in many chiral ligands and auxiliaries. nih.govresearchgate.netdiva-portal.orgnih.govrroij.comorganic-chemistry.org

The general strategy involves the nucleophilic opening of the epoxide ring to generate a di-functionalized intermediate, which can be further modified. The Boc-protecting group on the nitrogen atom and the benzyl (B1604629) ether protecting the phenolic hydroxyl group offer robust protection during synthetic transformations and can be selectively removed under specific conditions to unmask these functionalities for further derivatization.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Nucleophile | Resulting Chiral Scaffold | Potential Application in Asymmetric Catalysis |

| Primary Amines (R-NH₂) | Chiral Diamines | Asymmetric hydrogenation, transfer hydrogenation |

| Secondary Amines (R₂NH) | Chiral Amino Alcohols | Asymmetric alkylation, aldol (B89426) reactions |

| Azide (B81097) (N₃⁻) followed by reduction | Chiral 1,2-Diamines | Metal-catalyzed cross-coupling reactions |

| Thiols (R-SH) | Chiral Thioamino Alcohols | Asymmetric Michael additions |

| Organometallic Reagents (R-MgBr, R-Li) | Chiral Alcohols with new C-C bonds | Asymmetric epoxidation, cyclopropanation |

This table represents potential synthetic pathways based on the known reactivity of epoxides. Specific research on this compound for these transformations is limited.

Contributions to Methodological Advances in Organic Synthesis

The use of this compound and its derivatives has the potential to contribute significantly to the advancement of synthetic methodologies, particularly in the realm of stereoselective synthesis. The development of new reactions and the refinement of existing ones often rely on the availability of unique and highly functionalized chiral building blocks.

One of the key methodological contributions lies in the exploration of diastereoselective reactions. By attaching a chiral auxiliary derived from this epoxide to a prochiral substrate, chemists can influence the facial selectivity of subsequent reactions, leading to the formation of a desired diastereomer. beilstein-journals.org This strategy is fundamental to the construction of complex molecules with multiple stereocenters.

Furthermore, the synthesis of novel chiral ligands from this epoxide can drive innovation in asymmetric catalysis. The steric and electronic properties of a ligand are crucial for achieving high enantioselectivity in metal-catalyzed reactions. The structural diversity that can be generated from this compound allows for the fine-tuning of ligand properties to suit specific catalytic transformations.

Table 2: Methodological Advances Potentially Enabled by this compound

| Methodological Advance | Role of this compound Derivative | Potential Impact |

| Diastereoselective Aldol Reactions | As a chiral auxiliary on the enolate or aldehyde | Access to enantiomerically pure β-hydroxy carbonyl compounds |

| Asymmetric Diels-Alder Reactions | As a chiral dienophile or as a component of a chiral Lewis acid catalyst | Enantioselective synthesis of cyclic compounds |

| Enantioselective Epoxidation | As a precursor to a chiral ligand for a metal catalyst | Catalytic and enantioselective synthesis of other epoxides |

| Asymmetric Phase-Transfer Catalysis | As a precursor to a chiral phase-transfer catalyst | Enantioselective synthesis under mild, biphasic conditions |

This table outlines potential areas of methodological advancement. The direct application of this compound in these specific contexts requires further investigation.

Spectroscopic and Analytical Methodologies for Structural Elucidation of Erythro N Boc O Benzyl L Tyrosine Epoxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. For erythro-N-Boc-O-benzyl-L-tyrosine epoxide, NMR is indispensable for confirming the presence and connectivity of its various fragments and, most critically, for assigning the relative stereochemistry of the two stereocenters that define it as the erythro isomer.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The spectrum of this compound can be interpreted by analyzing the distinct signals from the N-Boc protecting group, the O-benzyl protecting group, the tyrosine aromatic ring and backbone, and the terminal epoxide ring.

The protons of the benzyl (B1604629) group and the para-substituted tyrosine ring typically appear in the aromatic region (δ 7.4-6.8 ppm). The benzylic methylene (B1212753) protons (O-CH₂-Ph) are expected around δ 5.0 ppm. The nine equivalent protons of the tert-butyl group (Boc) produce a characteristic singlet at approximately δ 1.4 ppm.

The most diagnostic signals are those from the core amino acid and epoxide structure. The protons of the epoxide ring are expected to appear in the upfield region, typically between δ 2.5 and 3.5 ppm. chemicalbook.com The diastereotopic protons of the methylene group adjacent to the aromatic ring (β-CH₂) and the methine proton attached to the nitrogen (α-CH) will show complex splitting patterns due to coupling with each other and with the adjacent epoxide proton. The coupling constants (J-values) between these protons are critical for conformational analysis.

**Table 1: Predicted ¹H NMR Chemical Shifts for *this compound***

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (Boc) | ~1.4 | Singlet |

| Epoxide CH₂ | ~2.5 - 2.9 | Multiplet |

| β-CH₂ | ~2.8 - 3.1 | Multiplet |

| Epoxide CH | ~3.0 - 3.5 | Multiplet |

| α-CH | ~3.8 - 4.2 | Multiplet |

| NH (Carbamate) | ~4.8 - 5.2 | Doublet |

| O-CH₂ (Benzyl) | ~5.0 | Singlet |

| Aromatic CH (Tyrosine) | ~6.9 | Doublet |

| Aromatic CH (Tyrosine) | ~7.1 | Doublet |

| Aromatic CH (Benzyl) | ~7.2 - 7.4 | Multiplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. This is particularly useful for identifying quaternary carbons and the carbonyl carbon of the Boc group. For the precursor, Boc-O-benzyl-L-tyrosine, characteristic signals include the carbonyl carbon (~170-175 ppm), aromatic carbons (~115-160 ppm), the Boc quaternary carbon (~80 ppm), and the Boc methyl carbons (~28 ppm). nih.govsigmaaldrich.com

Upon formation of the epoxide, the most significant change is the appearance of signals corresponding to the epoxide carbons, which are typically found in the δ 40-60 ppm range. The specific shifts of the epoxide carbons can provide further evidence for the stereochemistry.

**Table 2: Predicted ¹³C NMR Chemical Shifts for *this compound***

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Boc) | ~28.5 |

| β-C | ~38.0 |

| Epoxide CH₂ | ~45-50 |

| α-C | ~55-60 |

| Epoxide CH | ~55-60 |

| O-CH₂ (Benzyl) | ~70.0 |

| C (Boc) | ~80.0 |

| Aromatic C | ~115 - 137 |

| Aromatic C-O | ~158.0 |

| C=O (Carbamate) | ~156.0 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. nih.govrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to establish the spin system from the β-CH₂ protons through the α-CH proton to the adjacent proton on the epoxide ring, confirming the backbone connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively assign the chemical shifts of the carbons in the epoxide ring and the main chain by linking them to their known proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the NH proton and the Boc carbonyl carbon, and between the benzylic protons and the aromatic carbons of the tyrosine ring, confirming the placement of the protecting groups. nih.govlgcstandards.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining the erythro stereochemistry. This technique identifies protons that are close in space, regardless of their bonding connectivity. For the erythro isomer, where the substituents on the two stereocenters are on opposite sides in a Fischer projection (leading to syn protons in a zig-zag conformation), a strong Nuclear Overhauser Effect (NOE) would be observed between the α-proton and the proton on the adjacent epoxide carbon. The absence or weakness of this correlation in the threo isomer allows for unambiguous stereochemical assignment. lgcstandards.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like this compound. In a typical positive ion mode ESI-MS experiment, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. The calculated exact mass for the neutral compound C₂₂H₂₇NO₄ is 369.1940 Da. HRMS would confirm the mass of the [M+H]⁺ ion as 370.2013 Da, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to provide structural information. Key fragmentation pathways for this compound would include the characteristic losses from the protecting groups.

**Table 3: Predicted ESI-MS Ions and Fragments for *this compound***

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₂H₂₈NO₄]⁺ | 370.20 | Protonated molecule |

| [M+Na]⁺ | [C₂₂H₂₇NNaO₄]⁺ | 392.18 | Sodium adduct |

| [M-C₄H₈+H]⁺ | [C₁₈H₂₀NO₄]⁺ | 314.14 | Loss of isobutylene (B52900) from Boc group |

| [M-Boc+H]⁺ | [C₁₇H₁₉NO₂]⁺ | 270.15 | Loss of the entire Boc group |

| [M-C₇H₇]⁺ | [C₁₅H₂₀NO₄]⁺ | 278.14 | Loss of the benzyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display a combination of characteristic absorption bands that confirm its structure. The presence of the carbamate (B1207046) is indicated by a sharp N-H stretching vibration around 3300-3400 cm⁻¹ and a strong C=O stretching absorption around 1680-1720 cm⁻¹. The aromatic rings would show C-H stretches just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

The epoxide ring itself has characteristic vibrations. The asymmetric C-O-C stretch is a key indicator, typically appearing as a strong band around 1250 cm⁻¹. Additional epoxide ring vibrations (symmetric stretch and ring "breathing") can be found in the 950-750 cm⁻¹ range.

**Table 4: Characteristic IR Absorption Bands for *this compound***

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Carbamate) | Stretch | ~3350 | Medium, Sharp |

| Aromatic C-H | Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium to Strong |

| C=O (Carbamate) | Stretch | ~1690 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1510, ~1450 | Medium |

| C-O (Epoxide) | Asymmetric Stretch | ~1250 | Strong |

| C-O (Ether, Boc) | Stretch | 1050 - 1170 | Strong |

| Epoxide Ring | Symmetric Stretch | ~840 | Medium to Strong |

| Aromatic C-H | Out-of-plane bend | 700 - 850 | Strong |

Chiroptical Methods for Stereochemical Determination (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques are indispensable for establishing the stereochemistry of enantiomerically pure compounds. These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light.

Optical Rotation: A fundamental chiroptical property is optical rotation, which measures the rotation of plane-polarized light by a chiral substance. For this compound, a specific rotation value has been reported, which serves as a key identifier for the erythro diastereomer. The reported value is typically measured at the sodium D-line (589 nm) and is concentration and solvent dependent. While a single optical rotation value confirms the presence of a chiral compound, it is often insufficient on its own for unambiguous determination of absolute configuration without reference to known standards.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

In the case of this compound and its derivatives, the aromatic rings (benzyl and benzyloxy) and the amide chromophore of the Boc protecting group are the primary contributors to the CD spectrum. The interaction between these chromophores can lead to characteristic exciton (B1674681) coupling in the CD spectrum, where the spatial orientation of the transition dipole moments of the chromophores dictates the sign and intensity of the Cotton effects. For instance, the stereochemical analysis of sphingosines, which also contain chiral centers and chromophoric groups, has been successfully achieved using CD spectroscopy, demonstrating the power of this technique in assigning absolute configurations to complex molecules. columbia.edu The analysis of CD spectra, often supported by quantum chemical calculations, allows for the confident determination of the absolute configuration of chiral centers. ijpsr.com

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the solid state.

While a crystal structure for this compound itself is not publicly available, the crystal structure of a closely related derivative, O-benzyl-l-tyrosine N-carboxy anhydride, has been determined. nih.govnih.gov This structure provides valuable insights into the conformational preferences of the O-benzyl-L-tyrosine moiety. In the crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride, the benzyloxy and benzyl rings are nearly coplanar. nih.govnih.gov The molecules are linked by hydrogen bonds, forming a three-dimensional supramolecular structure. nih.govnih.gov This information can be used to model the likely solid-state conformation of this compound.

Table 1: Crystallographic Data for the Related Compound O-benzyl-l-tyrosine N-carboxy anhydride nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅NO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.987 (1) |

| b (Å) | 8.456 (2) |

| c (Å) | 28.456 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1441.4 (6) |

| Z | 4 |

Note: Data obtained from the crystallographic study of O-benzyl-l-tyrosine N-carboxy anhydride, a structurally related compound. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts and other stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For N-Boc protected amino acids and their derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used method.

A typical RP-HPLC method for the analysis of a compound like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol. google.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. google.com Detection is commonly performed using an ultraviolet (UV) detector, monitoring at a wavelength where the aromatic rings of the compound absorb, such as around 254 nm or 280 nm. nih.gov The retention time of the compound under specific HPLC conditions is a key parameter for its identification.

Table 2: Illustrative HPLC Method Parameters for Analysis of Related N-Boc-Protected Aromatic Amino Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: These are representative conditions and may require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and assessing purity. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase.

The mobile phase, or eluent, is a crucial factor in achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For instance, a mobile phase consisting of a mixture of petroleum ether, chloroform, and acetone (B3395972) has been shown to be effective for separating related compounds. nih.gov Visualization of the spots on the TLC plate can be achieved under UV light (due to the aromatic rings) or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin (B49086) (after deprotection of the Boc group).

Computational and Theoretical Studies on Erythro N Boc O Benzyl L Tyrosine Epoxide

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are instrumental in understanding the three-dimensional structure and relative stability of different conformers of a molecule. For a flexible molecule like erythro-N-Boc-O-benzyl-L-tyrosine epoxide, which possesses multiple rotatable bonds, identifying the lowest energy conformations is crucial for predicting its reactivity and interaction with other molecules.

Typically, a conformational search would be performed using molecular mechanics force fields, followed by geometry optimization of the most stable conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Hypothetical Data Table: Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.20 |

| C | -60° (gauche) | 0.85 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Reaction Mechanism Studies of Epoxide Formation and Ring-Opening

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. For this compound, two key processes are of interest: its formation (epoxidation) and its subsequent ring-opening reactions.

DFT calculations can be employed to map the potential energy surface of these reactions. This involves locating the transition state structures and calculating the activation energies, providing insights into the reaction kinetics and stereochemical outcomes. For instance, studying the epoxidation of the corresponding alkene precursor would help in understanding the diastereoselectivity of the reaction, leading to the erythro isomer. Similarly, modeling the ring-opening of the epoxide with various nucleophiles would elucidate the regioselectivity and stereoselectivity of the process, which is vital for its application in synthesis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a standard approach for calculating NMR parameters.

By calculating the ¹H and ¹³C NMR chemical shifts for the optimized conformations of this compound, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data can help in the structural confirmation and assignment of signals. Discrepancies between predicted and experimental shifts can also indicate the presence of specific conformational equilibria or solvent effects.

Hypothetical Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Epoxide) | 52.5 | 52.8 |

| C2 (Epoxide) | 54.1 | 54.5 |

| Cα | 58.3 | 58.7 |

| C=O (Boc) | 155.8 | 156.2 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Molecular Dynamics Simulations and Stereochemical Analysis (e.g., DFT)

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, an MD simulation would provide a detailed picture of its conformational flexibility in different solvent environments. This can reveal transient conformations and intermolecular interactions that are not accessible through static quantum chemical calculations.

The trajectories from MD simulations can be further analyzed to understand the dominant stereochemical features. This information, combined with DFT calculations on representative snapshots from the simulation, can provide a more accurate and dynamic understanding of the molecule's structure and behavior.

Design of Novel Reactivity and Selectivity via Computational Approaches

Computational methods are increasingly used in a predictive capacity to design new reactions and catalysts. For this compound, computational screening could be used to identify novel nucleophiles or catalysts for regioselective and stereoselective ring-opening reactions.

By modeling the transition states for the reaction of the epoxide with a library of potential reactants, it is possible to predict which will lead to desired products with high efficiency and selectivity. This in silico approach can significantly accelerate the discovery of new synthetic methodologies and applications for this versatile building block.

Future Directions and Emerging Research Avenues for Erythro N Boc O Benzyl L Tyrosine Epoxide Research

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern organic synthesis. For a complex molecule like erythro-N-Boc-O-benzyl-L-tyrosine epoxide, developing more sustainable synthetic pathways is a key research objective. Current methods often rely on traditional techniques that may involve hazardous reagents or generate significant waste. mdpi.com Future efforts are likely to concentrate on several key areas:

Biocatalysis: The use of enzymes, such as styrene (B11656) monooxygenases or epoxide hydrolases, offers a highly selective and environmentally benign alternative to chemical catalysis. nih.govnih.gov Styrene monooxygenases, for example, can catalyze the epoxidation of alkenes with excellent enantiopurity under mild conditions. nih.gov Research into identifying or engineering an enzyme capable of directly and stereoselectively epoxidizing a suitable L-tyrosine derivative precursor could significantly shorten the synthetic route and improve its green profile. nih.govmdpi.com